An In-depth Technical Guide to the Physical and Chemical Properties of 2-(3,5-Dimethylbenzoyl)furan
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(3,5-Dimethylbenzoyl)furan
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,5-Dimethylbenzoyl)furan is a heterocyclic aromatic ketone that integrates a furan ring with a substituted phenyl group. The furan moiety is a ubiquitous scaffold in a plethora of natural products and pharmacologically active molecules, prized for its diverse biological activities.[1] The aroylfuran core, in particular, is a key structural element in compounds exhibiting anti-inflammatory, anti-Alzheimer's, and antimicrotubule activities.[2][3][4] The introduction of a 3,5-dimethylbenzoyl substituent to the furan ring is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its reactivity and biological profile. This guide offers a detailed exploration of the predicted physicochemical properties, probable synthetic pathways, expected spectral characteristics, and potential applications of 2-(3,5-Dimethylbenzoyl)furan, providing a foundational resource for researchers in organic synthesis and medicinal chemistry.
Predicted Physicochemical Properties
While experimental data for 2-(3,5-Dimethylbenzoyl)furan is not available, its properties can be estimated by comparison with analogous compounds such as 2-acetylfuran and 2-benzoylfuran.
| Property | Predicted Value for 2-(3,5-Dimethylbenzoyl)furan | 2-Acetylfuran (Experimental) | 2-Benzoylfuran (Experimental) | Benzofuran (Experimental) |
| Molecular Formula | C₁₃H₁₂O₂ | C₆H₆O₂ | C₁₅H₁₀O₂ | C₈H₆O |
| Molecular Weight | 200.23 g/mol | 110.11 g/mol | 222.24 g/mol [5] | 118.13 g/mol |
| Appearance | Likely a solid at room temperature, possibly crystalline | Gold-colored solid[6] | Not specified | Liquid |
| Melting Point | Predicted to be a solid with a defined melting point | 28-30 °C[7] | Not specified | <-18°C[8] |
| Boiling Point | Higher than 2-acetylfuran, likely >200 °C at atmospheric pressure | 168-169 °C[7] | Not specified | 173-175 °C |
| Solubility | Likely soluble in common organic solvents (e.g., alcohols, ethers, chlorinated solvents), with low solubility in water. | Insoluble in water, soluble in alcohol and ether.[6] | Not specified | Soluble in alcohol, chloroform, carbon disulfide, and diethyl ether.[1] |
| Density | Predicted to be slightly denser than water (~1.1 g/mL) | ~1.098 g/mL[7] | Not specified | 1.072 g/mL |
Synthesis and Reactivity
The most probable synthetic route to 2-(3,5-Dimethylbenzoyl)furan is the Friedel-Crafts acylation of furan with 3,5-dimethylbenzoyl chloride.[9] This electrophilic aromatic substitution is expected to proceed with high regioselectivity at the 2-position of the furan ring, which is the most nucleophilic site.[9]
Proposed Synthesis Workflow
Caption: Proposed synthesis of 2-(3,5-Dimethylbenzoyl)furan via Friedel-Crafts acylation.
Causality in Experimental Choices
The choice of a mild Lewis acid, such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂), is crucial. Stronger Lewis acids like aluminum chloride (AlCl₃) can lead to polymerization and ring-opening of the sensitive furan ring, resulting in the formation of a dark, insoluble tar.[10] The reaction should be conducted under anhydrous conditions and at low temperatures (e.g., 0 °C to -78 °C) to further minimize these side reactions.[10]
Chemical Reactivity
The chemical reactivity of 2-(3,5-Dimethylbenzoyl)furan is dictated by both the furan ring and the ketone functionality.
-
Furan Ring: As an electron-rich aromatic system, the furan ring can undergo further electrophilic substitution, although the existing acyl group is deactivating. The diene character of the furan ring also allows it to participate in Diels-Alder reactions.[11]
-
Ketone Group: The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an oxime or hydrazone. The adjacent furan ring influences the reactivity of the carbonyl group.
Spectroscopic Characterization (Predicted)
The structural elucidation of 2-(3,5-Dimethylbenzoyl)furan would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on analogous compounds.
¹H and ¹³C NMR Spectroscopy
The proton and carbon NMR spectra are expected to show characteristic signals for both the furan and the 3,5-dimethylphenyl moieties.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| Furan H-5 | ~7.6 |
| Furan H-3 | ~6.6 |
| Furan H-4 | ~7.2 |
| Phenyl H-2', H-6' | ~7.5 (s) |
| Phenyl H-4' | ~7.3 (s) |
| Methyl (-CH₃) | ~2.4 (s) |
Note: Chemical shifts (δ) are predicted relative to TMS in CDCl₃.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the carbonyl group.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 2980-2850 |
| Carbonyl (C=O) stretch | ~1660 |
| Aromatic C=C stretch | 1600-1450 |
| C-O-C stretch (furan) | 1250-1050 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
| Technique | Predicted m/z |
| EI-MS (M⁺) | ~200 |
Potential Applications in Drug Development
While no biological activities have been reported specifically for 2-(3,5-Dimethylbenzoyl)furan, the broader class of 2-aroylbenzofurans has shown significant promise in several therapeutic areas.
-
Anti-inflammatory Agents: Several 2-aroylbenzofurans have been synthesized and shown to be potent inhibitors of nitric oxide production, a key mediator in inflammation.[2]
-
Anti-Alzheimer's Disease Agents: Derivatives of 2-arylbenzofuran have been investigated as dual inhibitors of cholinesterase and β-secretase, two key enzymes implicated in the pathology of Alzheimer's disease.[3][12]
-
Anticancer Agents: The 2-aroylbenzo[b]furan skeleton is a core component of compounds designed as antimicrotubule agents, which are a cornerstone of cancer chemotherapy.[4] Additionally, various natural and synthetic benzofurans exhibit cytotoxic effects against a range of cancer cell lines.[13]
-
hMAO-B Inhibitors: 2-Aroylbenzofuran derivatives have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an important target in the treatment of neurodegenerative diseases like Parkinson's disease.
The 3,5-dimethyl substitution pattern on the benzoyl ring of the target molecule could potentially enhance its binding affinity to certain biological targets and improve its metabolic stability, making it an interesting candidate for further investigation in these therapeutic areas.
Safety and Handling
Specific safety data for 2-(3,5-Dimethylbenzoyl)furan is unavailable. However, based on the general hazards associated with furans, the following precautions are recommended:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and sources of ignition. Furan and its derivatives can form explosive peroxides upon exposure to air and light, so it is advisable to test for peroxides before use, especially if the compound has been stored for an extended period.[2]
-
Toxicity: Furan itself is classified as a possible human carcinogen and can cause liver damage.[2] While the toxicity of 2-(3,5-Dimethylbenzoyl)furan is unknown, it should be handled with care, assuming it may have similar hazards.
Conclusion
2-(3,5-Dimethylbenzoyl)furan is a structurally intriguing molecule with a high potential for applications in medicinal chemistry and materials science. Although direct experimental data is currently lacking, this guide provides a solid theoretical framework for its physicochemical properties, synthesis, and reactivity, based on the well-established chemistry of related furan derivatives. The probable synthetic accessibility via Friedel-Crafts acylation and the promising biological activities of the broader class of 2-aroylfurans make this compound a compelling target for future research and development. The predictive data and protocols outlined herein offer a valuable starting point for scientists and researchers aiming to explore the potential of this and similar molecules.
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